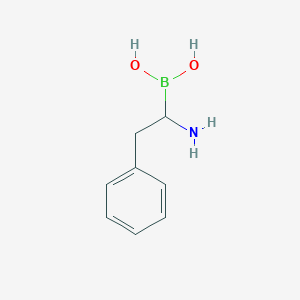

(1-Amino-2-phenylethyl)boronic acid

Description

Properties

CAS No. |

88765-86-0 |

|---|---|

Molecular Formula |

C8H12BNO2 |

Molecular Weight |

165.00 g/mol |

IUPAC Name |

(1-amino-2-phenylethyl)boronic acid |

InChI |

InChI=1S/C8H12BNO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,11-12H,6,10H2 |

InChI Key |

OAZCLPVPUZOYGA-UHFFFAOYSA-N |

Canonical SMILES |

B(C(CC1=CC=CC=C1)N)(O)O |

Origin of Product |

United States |

Chemical and Physical Properties of 1 Amino 2 Phenylethyl Boronic Acid

(1-Amino-2-phenylethyl)boronic acid, also known as phenylalanine boronic acid, is the boronic acid analogue of the amino acid phenylalanine. drugbank.com Its chemical structure consists of a phenylethyl side chain attached to a carbon atom that is also bonded to an amino group and a boronic acid group.

Table 1:

| Property | Value |

| Chemical Formula | C8H12BNO2 |

| IUPAC Name | (1-Amino-2-phenylethyl)boronic acid |

| Molecular Weight | 165.00 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Solubility | Partially survives for an hour in cold aqueous solution. epa.gov |

| SMILES | NC@@HB(O)O |

Note: Some physical properties like appearance and melting point are not consistently reported in the available literature.

Synthesis and Manufacturing of 1 Amino 2 Phenylethyl Boronic Acid

The synthesis of α-amino boronic acids like (1-Amino-2-phenylethyl)boronic acid can be challenging due to the sensitive nature of the boronic acid group. Early methods often involved the use of organometallic reagents that were not compatible with many functional groups. nih.gov However, more recent and versatile synthetic routes have been developed.

One established method involves the reaction of a stabilized anion of a (phenylthio)methane boronate with an appropriate electrophile to introduce the desired side chain. nih.gov This intermediate is then converted to the corresponding amine. nih.gov Other modern synthetic strategies include the multicomponent Borono-Strecker reaction, which allows for the synthesis of α-aminoboronates from carbonyl compounds, amines, and diboron (B99234) reagents. rsc.org The synthesis of (1-Amino-2-phenylethyl)boronic acid derivatives has been specifically described, though the free acid is noted to be unstable in aqueous solution. epa.gov

Mechanism of Action and Biological Activity

The primary mechanism of action for (1-Amino-2-phenylethyl)boronic acid and its derivatives is the inhibition of serine proteases. nih.gov As an analogue of phenylalanine, it can be recognized by proteases that have a specificity for this amino acid at their active site. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue within the enzyme's active site. nih.gov This forms a stable, tetrahedral boronate adduct, which mimics the transition state of peptide bond hydrolysis. asm.orgresearchgate.net By forming this covalent yet reversible complex, the boronic acid effectively blocks the enzyme's catalytic activity. nih.gov

Applications in Research

Stereoselective and Asymmetric Synthesis Strategies

The creation of the chiral center in α-aminoboronic acids with high stereocontrol is a primary challenge. Strategies to achieve this include substrate-controlled methods using chiral auxiliaries and catalyst-controlled enantioselective reactions.

Utilization of Chiral Auxiliaries in Boronic Acid Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions. wikipedia.org In the synthesis of α-aminoboronic acids, chiral diols are commonly used to form chiral boronic esters. This approach, a cornerstone of the Matteson homologation, relies on the chiral environment created by the auxiliary to control the facial selectivity of reactions at the boron-bearing carbon. bristol.ac.uk

One of the most widely used and cost-effective chiral auxiliaries is pinanediol, derived from α-pinene. acs.orgbeilstein-journals.org The condensation of a boronic acid with (+)-pinanediol, for instance, can yield a boronic ester that directs subsequent transformations. acs.org The steric bulk and rigid conformational nature of the pinanediol moiety effectively shields one face of the C-B bond, leading to high diastereoselectivity in reactions like the addition of (dichloromethyl)lithium. rsc.org Another class of chiral auxiliaries includes C2-symmetrical diols like (R,R)-1,2-dicyclohexyl-1,2-ethanediol, which have also proven effective in controlling stereochemistry during homologation sequences. acs.org

Beyond chiral diols for the boronic ester, auxiliaries can also be attached to the nitrogen atom of the imine precursor. Chiral N-tert-butanesulfinyl imines, developed by Ellman, are excellent substrates for diastereoselective borylation reactions. The sulfinyl group directs the addition of a copper(I) boryl complex to the imine, affording the desired α-aminoboronic ester with high diastereoselectivity. rsc.org This auxiliary is readily cleaved under acidic conditions to provide the free amine. rsc.org Similarly, chiral N-phosphinyl auxiliaries have been employed to achieve high diastereomeric purity in borylation reactions. rsc.org

| Chiral Auxiliary | Type | Application | Reference |

| (+)-Pinanediol | Diol for Boronic Ester | Matteson Homologation | acs.org |

| (R,R)-1,2-Dicyclohexyl-1,2-ethanediol | Diol for Boronic Ester | Matteson Homologation | acs.org |

| N-tert-Butanesulfinyl group | Amine Auxiliary | Diastereoselective Borylation of Imines | rsc.org |

| N-Phosphinyl group | Amine Auxiliary | Diastereoselective Borylation of Imines | rsc.org |

Diastereoselective Approaches to Enantiomerically Pure Forms

Diastereoselective synthesis is a powerful strategy for obtaining enantiomerically pure compounds by creating a new stereocenter under the influence of an existing one, often from a chiral auxiliary. A prominent example is the diastereoselective allylation of N-tert-butanesulfinyl α-iminoesters using allylboronic acids, which produces optically active non-proteinogenic α-amino acid precursors with good yields and diastereoselectivities. nih.gov

The Matteson homologation of chiral boronic esters, particularly those derived from pinanediol, is a classic and highly effective diastereoselective method. rsc.org The reaction involves the addition of a lithiated halomethyl species to the chiral boronic ester, followed by a 1,2-metallate rearrangement. The chiral diol directs the approach of the nucleophile, resulting in an α-halo boronic ester with high diastereomeric excess. Subsequent nucleophilic displacement of the halide with an azide (B81097) or another nitrogen-containing group, followed by reduction, yields the desired α-aminoboronic acid derivative. rsc.org This method has been successfully applied to synthesize a wide range of α-aminoboronic acids, including the precursor to boro-phenylalanine. rsc.orgresearchgate.net

Another substrate-controlled diastereoselective approach involves the borylation of chiral sulfinylimines. The reaction of a copper(I) boryl complex with an N-sulfinylimine proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. rsc.org The stereochemical outcome is consistent with the coordination of the copper-boryl species to the least hindered face of the aldimine. rsc.org

Enantioselective Reaction Pathways

While diastereoselective methods are effective, enantioselective catalysis offers a more atom-economical approach by using a chiral catalyst to control stereochemistry, rather than a stoichiometric chiral auxiliary. nih.gov Several enantioselective methods for the synthesis of α-aminoboronic acids have been developed.

One such method is the copper-catalyzed enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters. nih.govacs.org This C-N bond-forming reaction utilizes a chiral copper catalyst, generated in situ from commercially available components, to achieve kinetic resolution of the racemic electrophile, providing enantioenriched α-aminoboronic acid derivatives. nih.govacs.org The reaction demonstrates good functional-group compatibility. nih.govacs.org

Rhodium-catalyzed asymmetric hydroboration of enamides and nickel-catalyzed asymmetric hydroamidation of alkenyl boronates are other powerful strategies. nih.gov The NiH-catalyzed hydroamidation, for instance, uses a simple chiral amino alcohol ligand to produce a variety of highly enantioenriched α-aminoboronates from alkenyl boronates and dioxazolones under mild conditions. nih.gov The proposed mechanism involves an enantioselective hydrometallation followed by an inner-sphere nitrenoid transfer. nih.gov

Furthermore, organocatalytic approaches have emerged, such as the enantioselective pinacolboryl addition to tosylaldimines. nih.gov This reaction is promoted by chiral phosphines, which facilitate the enantioselective formation of the C-B bond. nih.gov

| Catalytic System | Reaction Type | Substrates | Key Features | Reference |

| CuCl / Chiral Diamine | N-Alkylation | Carbamate + Racemic α-chloroboronate ester | Kinetic resolution of racemic starting material | nih.govacs.org |

| NiH / Chiral Amino Alcohol | Hydroamidation | Alkenyl boronate + Dioxazolone | High enantioselectivity under mild conditions | nih.gov |

| Chiral Phosphine | Organocatalytic Borylation | Tosylaldimine + B2pin2 | Enantioselective C-B bond formation | nih.gov |

| Rhodium Catalyst | C(sp3)–H Borylation | Amide substrates | Direct functionalization of C-H bonds | acs.org |

Classical and Modern Approaches to Carbon-Boron Bond Formation

The formation of the carbon-boron bond is the key step in the synthesis of any boronic acid. Both classical stoichiometric methods and modern transition-metal-catalyzed reactions are employed for this purpose.

Matteson Homologation and Related Reactions

The Matteson homologation is a highly reliable and stereocontrolled method for the synthesis of α-chiral boronic esters. acs.org It is a one-carbon chain extension of a boronic ester. rsc.org The process begins with the reaction of a chiral boronic ester, such as a pinanediol ester, with (dichloromethyl)lithium or a similar carbenoid. rsc.org This forms a boron "ate" complex which then undergoes a 1,2-migration of the alkyl or aryl group from boron to the adjacent carbon, displacing one of the chlorine atoms. This rearrangement occurs with high stereospecificity, leading to the formation of an (α-chloroalkyl)boronic ester with excellent diastereomeric purity. bristol.ac.ukrsc.org

The resulting α-chloro boronic ester is a versatile intermediate. The chlorine atom can be displaced by a variety of nucleophiles, including azides, which can then be reduced to the primary amine. acs.org This methodology has been instrumental in the synthesis of numerous α-aminoboronic acids, including the boronic acid analogue of phenylalanine. rsc.orgepa.govacs.org The stereochemical integrity of the chiral center is maintained throughout the substitution and reduction steps. The power of this iterative process has been demonstrated in the synthesis of complex natural products. acs.org

A key advantage of the Matteson homologation is its predictability and the high levels of stereocontrol achievable, often with diastereomeric ratios exceeding 100:1. acs.org

Transition-Metal Catalyzed Borylation Reactions

In recent years, transition-metal catalysis has provided powerful and efficient alternatives for C-B bond formation. utexas.edu These methods often offer milder reaction conditions and broader functional group tolerance compared to classical organolithium- or Grignard-based approaches.

Copper-catalyzed borylation of imines is a notable example. rsc.org Sadighi's catalyst, an (IPr)Cu-OtBu complex, can activate bis(pinacolato)diboron (B136004) (B2pin2) to form a copper(I) boryl species. rsc.org This species then adds across the C=N bond of an imine to form the α-aminoboronate. When combined with a chiral auxiliary on the imine, this reaction becomes highly diastereoselective. rsc.org

Palladium and iron co-catalyzed three-component coupling of amines, alkenes, and diboron (B99234) reagents represents another advanced strategy to access 1,2-aminoboronic esters. utexas.edu More recently, rhodium-catalyzed enantioselective C(sp³)–H borylation has emerged as a cutting-edge technique, allowing for the direct conversion of C-H bonds adjacent to an amino group into C-B bonds, offering a highly step-economical route to α-aminoboronates. acs.org Nickel-catalyzed hydroamidation of alkenyl boronates also stands out as a direct method to form the C-N and C-H bonds adjacent to the boron atom in a single, highly enantioselective step. nih.gov

These catalytic methods are continually expanding the toolbox for the synthesis of complex boronic acids like (1-Amino-2-phenylethyl)boronic acid, enabling more direct and efficient synthetic routes. acs.orgutexas.edu

Preparation of (1-Amino-2-phenylethyl)boronic Acid Derivatives and Analogues

The derivatization of (1-Amino-2-phenylethyl)boronic acid is pivotal for both stabilizing the molecule and modulating its biological activity. The inherent instability of the free α-amino boronic acid, which tends to undergo deboronation, necessitates its conversion into more robust forms such as esters and amides. epa.gov

Synthesis of Boronic Esters and Amides

The preparation of derivatives often involves a multi-step, stereocontrolled synthesis to yield specific enantiomers. A well-established route to produce the N-acetylated form, a stable and important analogue, starts from a chiral boronic ester precursor. epa.gov

A key synthetic pathway involves the use of (+)-pinanediol as a chiral auxiliary to control the stereochemistry at the carbon-boron center. The synthesis of (R)-l-acetamido-2-phenylethane-l-boronic acid, the boron analogue of N-acetylphenylalanine, serves as a prime example of this methodology. epa.gov The process begins with (+)-pinanediol phenylmethane-1-boronate, which is homologated using (dichloromethyl)lithium to introduce a new chiral center. This intermediate is then converted to a silylated amine, which, after deprotection and acetylation, yields the final N-acetylated boronic acid. epa.gov

While 1-amino-2-phenylethane-1-boronic esters can be isolated, they exhibit instability, readily undergoing deboronation when exposed to heat or hydroxylic solvents. epa.gov The free boronic acid itself is not isolable and has a limited lifetime even in cold aqueous solutions. epa.gov

Amide derivatives can also be synthesized using various coupling strategies. General methods for amide bond formation, such as those employing coupling reagents like phosphonic acid anhydride (B1165640) (T3P) or 1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (DEPBT), are applicable. nih.govacs.org Boron-specific reagents have also been developed for direct amidation reactions, providing an efficient means to couple the amino group with a wide range of carboxylic acids. acs.org

Table 1: Synthetic Route to (R)-l-acetamido-2-phenylethane-l-boronic acid epa.gov

| Step | Starting Material/Intermediate | Reagents | Product |

| 1 | (+)-Pinanediol phenylmethane-1-boronate | (Dichloromethyl)lithium | (S)-l-Chloro-2-phenylethane-l-boronate |

| 2 | (S)-l-Chloro-2-phenylethane-l-boronate | N-Lithiohexamethyldisilazane | Silylated 1-amino-2-phenylethane-1-boronic ester |

| 3 | Silylated 1-amino-2-phenylethane-1-boronic ester | Desilylation, followed by Acetylation | (R)-l-Acetamido-2-phenylethane-l-boronic acid |

Structural Modifications for Exploring Chemical Space

The exploration of the chemical space around (1-Amino-2-phenylethyl)boronic acid involves systematically modifying its constituent parts: the phenyl ring, the ethyl backbone, and the amino group. These modifications are essential for developing analogues with tailored specificities and potencies, particularly in the context of drug discovery. nih.govnih.gov

One powerful strategy allows for the preparation of novel α-aminoboronic acids by introducing various side chains as electrophiles. This methodology is particularly useful for creating analogues with functional groups that would not be stable under the strongly basic conditions of traditional organometallic routes. nih.gov For instance, by reacting the stabilized anion of a (phenylthio)methane boronate with electrophiles like BrCH₂COO(t)Bu or CH₂=CHCOOMe, analogues corresponding to aspartic acid and glutamic acid can be synthesized. nih.gov

Another approach to expand the chemical diversity is the modification or replacement of the phenyl group. Introducing substituents onto the aromatic ring can alter electronic properties and provide new interaction points for biological targets. rsc.org A more significant modification involves replacing the entire phenyl ring with other cyclic or heterocyclic systems, such as a triazole ring. This strategy has been employed to explore the topology of enzyme active sites, creating highly substituted α-amido-β-triazolylethane boronic acids. nih.gov

Modifications at the amino group are also common, with N-acylation being a primary example. epa.gov This not only stabilizes the molecule but also allows for the introduction of various functional groups that can mimic peptide bonds or engage in specific hydrogen bonding interactions within a biological target. The synthesis of complex dipeptidyl boronic acids for use as protease inhibitors highlights the importance of this modification site. mdpi.com These structural alterations collectively enable the systematic exploration of structure-activity relationships.

Table 2: Examples of Structural Modification Strategies and Resulting Analogues

| Modification Strategy | Target Site | Example Reagents/Precursors | Resulting Analogue Type | Reference |

| Electrophilic Side Chain Introduction | Ethyl Backbone | (Phenylthio)methane boronate, BrCH₂COO(t)Bu | Boroaspartic acid analogues | nih.gov |

| Phenyl Ring Replacement | Phenyl Group | Azide-alkyne cycloaddition precursors | β-Triazolylethane boronic acids | nih.gov |

| N-Acylation | Amino Group | Acetic anhydride | N-Acetyl boronic acids | epa.gov |

| Phenyl Ring Substitution | Phenyl Group | o-(Bromomethyl)phenylboronic acid | o-(Aminomethyl)phenyl boronic acids | rsc.org |

General Principles of Boronic Acid-Enzyme Interactions

Boronic acids have emerged as a significant class of enzyme inhibitors due to their unique electronic structure. The boron atom, with its empty p-orbital, readily interacts with nucleophilic amino acid residues within an enzyme's active site. nih.govenamine.netmdpi.com This interaction is central to their mechanism of action, allowing them to act as potent and often reversible inhibitors. enamine.netnih.gov

The inhibitory activity of boronic acids stems from their ability to form reversible covalent bonds with nucleophilic residues at the heart of enzyme catalysis. nih.govenamine.net The boron atom in a boronic acid is typically trigonal planar (sp² hybridized), but it can readily accept a pair of electrons from a nucleophile to form a more stable, tetrahedral boronate species (sp³ hybridized). nih.govnih.gov

Within an enzyme's active site, key amino acid residues such as serine, threonine, and lysine (B10760008) possess nucleophilic side chains (e.g., hydroxyl or amino groups). nih.govenamine.net The hydroxyl group of a serine residue, in particular, can attack the electrophilic boron atom, leading to the formation of a tetrahedral covalent adduct. nih.govnih.gov This bond formation effectively "traps" the enzyme in an inactive state, as the catalytic residue is no longer available to participate in the normal enzymatic reaction. nih.gov The stability of this adduct is influenced by the pH and the specific environment of the enzyme's active site. nih.gov For instance, X-ray crystallography has confirmed the formation of a covalent bond between the boron atom of phenylboronic acid and the active site serine of the enzyme subtilisin. nih.gov

Many enzymatic reactions, particularly those involving the hydrolysis of peptide or ester bonds, proceed through a transient, high-energy state known as a tetrahedral intermediate. nih.govwikipedia.org In this state, the carbon atom of the scissile bond temporarily shifts from a trigonal planar to a tetrahedral geometry. wikipedia.org Enzymes have evolved to stabilize this transition state, thereby lowering the activation energy of the reaction.

Boronic acid inhibitors are highly effective because the tetrahedral boronate adduct they form with the active site nucleophile closely resembles this natural tetrahedral intermediate. nih.govasm.orgnih.gov This structural and geometric mimicry allows the boronic acid to bind with high affinity to the enzyme's active site, acting as a transition-state analog inhibitor. asm.orgnih.gov The enzyme essentially "recognizes" the inhibitor as being very similar to the transition state of its substrate, leading to potent inhibition. wikipedia.org The ability of the boron atom to reversibly switch between sp² and sp³ hybridization states is key to this mimicry and contributes to their potency as inhibitors. nih.gov

Interactions with Hydrolase Enzymes

(1-Amino-2-phenylethyl)boronic acid and its derivatives have been investigated as inhibitors of hydrolase enzymes, a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Their structural features allow for specific interactions within the active sites of these enzymes, particularly β-lactamases.

β-lactamases are a critical family of hydrolases that confer bacterial resistance to β-lactam antibiotics like penicillin. mdpi.com They are broadly categorized into serine β-lactamases (SBLs; Classes A, C, and D) and metallo-β-lactamases (MBLs; Class B). mdpi.com Boronic acids have shown promise as inhibitors of both classes, although the mechanisms of interaction differ. researchgate.netmdpi.comnih.gov

For SBLs, inhibition occurs through the formation of a covalent adduct with the active site serine. mdpi.comresearchgate.netnih.gov In contrast, MBLs utilize one or two zinc ions in their active site to hydrolyze β-lactams. nih.govmdpi.com Boronic acids can inhibit MBLs by forming a covalent adduct with the catalytic hydroxide (B78521) anion coordinated to the zinc ion(s). mdpi.comnih.govresearchgate.net

In serine β-lactamases, the boronic acid moiety of an inhibitor like (1-amino-2-phenylethyl)boronic acid acts as an electrophile. The catalytic serine residue (e.g., Ser70 in some Class A enzymes) performs a nucleophilic attack on the boron atom. nih.gov This results in the formation of a stable, tetrahedral boronate adduct, which is a mimic of the deacylation transition state. asm.orgnih.govnih.gov

The binding is further stabilized by a network of hydrogen bonds within the active site. For instance, one of the hydroxyl groups of the boronic acid can interact with the carboxylate side chain of a conserved glutamate (B1630785) residue (e.g., Glu166), while the other can form hydrogen bonds with the backbone carbonyl of other residues, such as Thr237. nih.gov The specific orientation of the inhibitor's side chains, such as the phenyl group in (1-amino-2-phenylethyl)boronic acid, can also lead to favorable interactions within the binding pocket, enhancing affinity and specificity. nih.govmdpi.com

Table 1: Key Interactions in Boronic Acid Inhibition of Serine β-Lactamases

| Interacting Component of Inhibitor | Enzyme Active Site Residue/Feature | Type of Interaction | Reference |

|---|---|---|---|

| Boron Atom | Catalytic Serine | Covalent Bond | nih.govnih.govasm.org |

| Boronate Oxygen | Oxyanion Hole | Hydrogen Bonds | asm.orgnih.gov |

| Inhibitor Side Chains | Binding Pocket Residues | Hydrophobic/Steric Interactions | nih.govmdpi.com |

| Boronic Acid Hydroxyls | Conserved Residues (e.g., Glu, Thr) | Hydrogen Bonds | nih.gov |

The active site of metallo-β-lactamases (MBLs) features one or two zinc ions that are crucial for catalysis. nih.govmdpi.com These zinc ions activate a water molecule, which then acts as the nucleophile to hydrolyze the β-lactam ring. researchgate.net Boronic acid inhibitors target this mechanism by interacting with the zinc-bound hydroxide. mdpi.comnih.gov

The boron atom of the inhibitor forms a covalent adduct with the catalytic hydroxide anion. mdpi.comnih.govresearchgate.net This interaction is facilitated by the electrophilic nature of the boron atom, which has a vacant p-orbital that readily interacts with the lone pair of electrons on the nucleophilic hydroxide. mdpi.comresearchgate.net Furthermore, the hydroxyl groups of the boronic acid can coordinate directly with the zinc cations in the active site, further stabilizing the enzyme-inhibitor complex. mdpi.com In some MBLs, one of the exocyclic boron-bound oxygens coordinates to one zinc ion (Zn1), while the other may bridge both zinc ions, mimicking the proposed geometry of the tetrahedral intermediate during substrate hydrolysis. nih.gov This dual interaction with both the catalytic nucleophile and the metal cofactors contributes to the potent inhibition of MBLs by boronic acids. nih.govmdpi.com

Table 2: Interactions of Boronic Acids with Metallo-β-Lactamase Active Sites

| Inhibitor Moiety | Active Site Component | Interaction Type | Reference |

|---|---|---|---|

| Boron Atom | Catalytic Hydroxide (OH⁻) | Covalent Adduct Formation | mdpi.comnih.govresearchgate.net |

| Boronic Acid Hydroxyls | Zinc Ion(s) (Zn1, Zn2) | Coordination Bonds | nih.govmdpi.com |

| Exocyclic Boron-Bound Oxygen | Zn1 | Coordination | nih.gov |

| Exocyclic Boron-Bound Oxygen | Zn1 and Zn2 | Bridging Coordination | nih.gov |

Mechanistic Studies of Enzyme Inactivation

The primary mechanism by which aminoboronic acids like (1-Amino-2-phenylethyl)boronic acid inactivate enzymes involves their function as transition-state analogues. oup.comingentaconnect.com This is particularly relevant for proteases that utilize serine or threonine residues in their catalytic mechanism. rsc.orgnih.gov

The inactivation process is initiated by the nucleophilic attack of a serine or threonine hydroxyl group in the enzyme's active site on the electron-deficient boron atom of the boronic acid. rsc.orgnih.gov This interaction results in the formation of a stable, tetrahedral boronate adduct. This adduct is a mimic of the high-energy tetrahedral intermediate that is formed during the natural process of peptide bond hydrolysis. oup.com By stabilizing this transition state, the inhibitor effectively halts the catalytic cycle.

The potency of this inhibition is not solely dependent on the formation of this reversible covalent bond. The specificity and affinity of the inhibitor are significantly enhanced by additional non-covalent interactions between the inhibitor's backbone and side chains and the enzyme's binding pockets. rsc.org In the case of (1-Amino-2-phenylethyl)boronic acid, the phenyl group is expected to form favorable hydrophobic interactions within the enzyme's active site, while the amino group can participate in hydrogen bonding.

A well-documented example of this mechanism is the interaction of the boronic acid-containing drug Bortezomib with the 20S proteasome. Bortezomib's boronic acid moiety forms a reversible covalent bond with the catalytic threonine residue in the chymotrypsin-like β5 subunit, leading to potent and specific inhibition of the proteasome. rsc.orgresearchgate.net Similarly, studies on phenylboronic acid have shown it to be a competitive inhibitor of rice bran lipase (B570770), indicating an interaction with a serine residue in the active site. The inactivation was found to be dependent on the concentration of the inhibitor and followed pseudo-first-order kinetics. nih.gov

Inhibition Kinetics of Phenylboronic Acid (PBA) against Rice Bran Lipase (RBL)

This table summarizes the kinetic parameters of rice bran lipase inhibition by phenylboronic acid, a structurally related compound to the subject of this article. The data is derived from kinetic studies and illustrates the competitive nature of the inhibition.

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Type of Inhibition | Key Mechanistic Feature |

|---|---|---|---|---|

| Rice Bran Lipase (RBL) | Phenylboronic Acid (PBA) | 1.7 mM at pH 7.4 | Competitive | Binding to active site serine residue |

Broader Spectrum Biochemical Target Identification

To fully comprehend the therapeutic potential and possible off-target effects of (1-Amino-2-phenylethyl)boronic acid, it is essential to investigate its interactions with a wider range of biochemical targets. This involves assessing its selectivity for different enzymes and characterizing the specific molecular interactions that govern binding.

Investigation of Enzyme Selectivity Profiles

The strategy for achieving high selectivity often involves incorporating peptide sequences into the inhibitor that are specifically recognized by the target enzyme. oup.comrsc.org This allows the inhibitor to be tailored for a particular protease over others. For a smaller molecule like (1-Amino-2-phenylethyl)boronic acid, selectivity is conferred by the nature of the amino and phenyl groups. The phenylethyl side chain can be accommodated by enzymes with a hydrophobic S1 binding pocket, which is common in chymotrypsin-like serine proteases.

The introduction of an amino group at the alpha position is also crucial. This feature allows the molecule to mimic a natural amino acid, thereby gaining access to the active sites of enzymes that process amino acids and peptides. ingentaconnect.com The stereochemistry of the amino group is also a determinant of selectivity, as enzymes are chiral catalysts and often exhibit a strong preference for one enantiomer of a substrate or inhibitor over the other. The versatility of boronic acids allows them to be used as scaffolds for creating receptors that can selectively bind to a variety of biological molecules, including carbohydrates and nucleic acids, by forming reversible boronate esters with diols. nih.gov

Protein-Ligand Interaction Fingerprinting Analysis

Protein-Ligand Interaction Fingerprinting (PLIF) is a powerful computational method used to characterize and compare the binding modes of ligands to their protein targets. nih.govmdpi.com This technique converts the complex three-dimensional information of a protein-ligand complex into a one-dimensional binary string, or "fingerprint." researchgate.net Each bit in the fingerprint corresponds to a specific interaction (e.g., hydrogen bond, hydrophobic contact, salt bridge) with a particular amino acid residue in the binding site. nih.govresearchgate.net

For (1-Amino-2-phenylethyl)boronic acid, a PLIF analysis would provide a detailed map of its interaction with a target enzyme. The fingerprint would be expected to show a covalent interaction with the catalytic serine or threonine. Additionally, it would capture hydrophobic interactions between the phenyl ring and nonpolar residues in the active site, as well as potential hydrogen bonds involving the amino group and the boronic acid's hydroxyl groups with polar residues or backbone atoms.

By comparing the PLIF of (1-Amino-2-phenylethyl)boronic acid across different enzymes, researchers can gain insights into its selectivity profile. A high degree of similarity in the interaction fingerprints for a group of enzymes would suggest a lack of selectivity, while a unique fingerprint for a specific target would indicate high selectivity. This type of analysis is instrumental in identifying the key residues responsible for binding affinity and selectivity, guiding the rational design of more potent and specific inhibitors. mdpi.com

Hypothetical Protein-Ligand Interaction Fingerprint (PLIF) for (1-Amino-2-phenylethyl)boronic acid with a Model Serine Protease

This interactive table illustrates a hypothetical binding mode for (1-Amino-2-phenylethyl)boronic acid within the active site of a chymotrypsin-like serine protease. The fingerprint is based on established principles of boronic acid-enzyme interactions and highlights the key interactions that contribute to binding and inhibition.

| Interacting Residue | Residue Type | Interaction Type with Phenyl Group | Interaction Type with Amino Group | Interaction Type with Boronic Acid |

|---|---|---|---|---|

| Serine-195 | Polar/Catalytic | - | - | Covalent Adduct |

| Histidine-57 | Polar/Catalytic | - | H-Bond Acceptor | H-Bond Donor |

| Glycine-193 | Nonpolar/Backbone | - | H-Bond Donor | - |

| Tryptophan-215 | Nonpolar/Aromatic | Hydrophobic (π-stacking) | - | - |

| Phenylalanine-41 | Nonpolar/Aromatic | Hydrophobic | - | - |

| Valine-213 | Nonpolar | Hydrophobic | - | - |

Elucidation of Key Pharmacophores for Enzyme Inhibition

The inhibitory activity of (1-Amino-2-phenylethyl)boronic acid is primarily dictated by the interplay of several key pharmacophoric features. The boronic acid group is the lynchpin of its mechanism, acting as a "warhead" that targets the active site of enzymes like serine proteases.

At the heart of its inhibitory action is the electrophilic boron atom. This atom readily interacts with nucleophilic residues in the enzyme's active site, most notably the hydroxyl group of serine or threonine. This interaction leads to the formation of a tetrahedral boronate adduct, a stable complex that effectively blocks the enzyme's catalytic machinery. nih.gov This covalent yet reversible bond formation is a hallmark of boronic acid inhibitors and contributes to their high potency and selectivity. nih.gov

Beyond the crucial boronic acid group, the phenylethyl side chain plays a significant role in orienting the inhibitor within the enzyme's binding pocket. The phenyl group can engage in hydrophobic interactions and π-π stacking with aromatic residues in the S1 pocket of many proteases, a subsite that typically accommodates the side chains of phenylalanine or tyrosine residues in natural substrates. These interactions significantly contribute to the binding affinity of the inhibitor.

Furthermore, the amino group of (1-Amino-2-phenylethyl)boronic acid is vital for forming hydrogen bonds with the enzyme, further anchoring the inhibitor in the active site and enhancing its potency. In the context of dipeptidyl boronic acid inhibitors, this amino group is typically acylated, and the nature of this acyl group can be tailored to interact with other subsites of the enzyme, thereby modulating specificity and affinity.

Impact of Stereochemistry on Biochemical Activity

The three-dimensional arrangement of atoms, or stereochemistry, at the α-carbon (the carbon atom to which the amino and boronic acid groups are attached) has a profound impact on the biochemical activity of (1-Amino-2-phenylethyl)boronic acid and its derivatives.

It is a well-established principle in the design of boronic acid-based enzyme inhibitors that the stereochemistry at the P1 position (the residue that fits into the S1 pocket of the protease) is critical for potent inhibition. For dipeptidyl peptidase IV (DPPIV) inhibitors, for instance, it has been demonstrated that the (R)-stereoisomer of the P1 residue is essential for high inhibitory activity. nih.gov This stereochemical preference is a direct consequence of the specific geometry of the enzyme's active site, which can more favorably accommodate one stereoisomer over the other.

The incorrect, or (S)-isomer, would lead to a steric clash within the active site, preventing the formation of the stable tetrahedral boronate adduct and significantly reducing or even abolishing inhibitory activity. This stark difference in activity between stereoisomers underscores the highly specific nature of enzyme-inhibitor interactions and is a key consideration in the design and synthesis of these compounds.

Rational Design of (1-Amino-2-phenylethyl)boronic Acid Analogues

The (1-Amino-2-phenylethyl)boronic acid scaffold provides a versatile platform for the rational design of more potent and selective enzyme inhibitors. By systematically modifying different parts of the molecule, researchers can fine-tune its properties to achieve desired therapeutic effects.

Design Principles for Enhanced Affinity

Several strategies can be employed to enhance the binding affinity of inhibitors based on the (1-Amino-2-phenylethyl)boronic acid framework.

One common approach is to introduce substituents onto the phenyl ring. These modifications can lead to additional interactions with the enzyme's S1 pocket. For example, adding a hydroxyl or methoxy (B1213986) group at the para position of the phenyl ring can create new hydrogen bonding opportunities with residues in the active site, thereby increasing binding affinity. The specific nature and position of the substituent must be carefully chosen based on the topology of the target enzyme's S1 pocket.

Another strategy involves modifying the amino group. In the context of dipeptidyl inhibitors, extending the peptide chain from the amino group allows for the exploration of interactions with other subsites (S2, S3, etc.) of the enzyme. The choice of amino acids at these positions can be guided by the known substrate specificity of the target enzyme. For instance, incorporating bulky, hydrophobic residues at the P2 or P3 positions can lead to enhanced affinity if the corresponding enzyme subsites are also hydrophobic.

The following table provides a hypothetical illustration of how modifications to a dipeptidyl boronic acid inhibitor with a P1 (1-Amino-2-phenylethyl)boronic acid moiety could affect its inhibitory activity against a target protease.

| P2 Residue | Phenyl Ring Substitution (P1) | IC50 (nM) | Rationale for Activity Change |

| Pyrazinoyl | Unsubstituted | 10 | Baseline activity |

| Pyrazinoyl | 4-Fluoro | 5 | The fluoro group may engage in favorable halogen bonding or hydrophobic interactions in the S1 pocket. |

| Pyrazinoyl | 4-Hydroxy | 8 | The hydroxyl group can form an additional hydrogen bond, but may also introduce some unfavorable polarity. |

| N-acetyl | Unsubstituted | 25 | The smaller N-acetyl group may have less optimal interactions with the S2 pocket compared to the pyrazinoyl group. |

This table is for illustrative purposes and the IC50 values are hypothetical.

Strategies for Modulating Enzyme Specificity

Modulating the specificity of (1-Amino-2-phenylethyl)boronic acid analogues is crucial for minimizing off-target effects. Specificity can be engineered by tailoring the inhibitor to match the unique features of the target enzyme's active site while minimizing interactions with other enzymes.

One effective strategy is to exploit differences in the S1 pockets of various proteases. While many proteases have a hydrophobic S1 pocket that can accommodate a phenyl ring, the size, shape, and residue composition of these pockets can vary. By introducing specific substituents on the phenyl ring, it is possible to create an inhibitor that fits snugly into the S1 pocket of the target enzyme but binds poorly to the S1 pockets of other proteases. For example, a bulkier substituent might be well-tolerated by an enzyme with a large S1 pocket but would clash with the active site of an enzyme with a smaller S1 pocket.

Furthermore, extending the peptide chain from the amino group and optimizing the residues at the P2, P3, and P4 positions is a powerful way to enhance specificity. Different proteases have distinct preferences for the amino acid sequences of their substrates. By designing the peptide portion of the inhibitor to mimic the preferred substrate sequence of the target enzyme, a high degree of specificity can be achieved.

The following table illustrates how modifications could hypothetically modulate the specificity of a dipeptidyl boronic acid inhibitor between two different proteases.

| P2 Residue | Phenyl Ring Substitution (P1) | Protease A IC50 (nM) | Protease B IC50 (nM) | Selectivity (Protease B/A) |

| Pyrazinoyl | Unsubstituted | 10 | 100 | 10 |

| Leucine | Unsubstituted | 50 | 25 | 0.5 |

| Pyrazinoyl | 3,4-Dichloro | 5 | 200 | 40 |

This table is for illustrative purposes and the IC50 values are hypothetical.

In Silico Docking Studies of Enzyme-Inhibitor Complexes

In silico molecular docking is a powerful tool for predicting the binding orientation and affinity of a ligand to a target protein. For aminoboronic acids, this method is crucial for understanding how they interact with the active sites of enzymes, particularly proteases.

Studies on peptidic boronic acids as inhibitors of the Plasmodium falciparum serine protease SUB1 have utilized molecular docking to rationalize their inhibitory potency. nih.gov For instance, docking of a peptidic boronic acid into the active site of PfSUB1 revealed that the boron atom can form a tetrahedral intermediate with key catalytic residues. nih.gov The docking poses of these inhibitors have helped to explain the structure-activity relationships observed, guiding the design of more potent analogs. nih.gov

Similarly, in the context of Prostate-Specific Antigen (PSA), a chymotrypsin-like serine protease, docking studies have been employed to compare the binding of inhibitors containing a boronic acid analog of phenylalanine with other residues at the P1 position. nih.gov These computational models provide a structural basis for the observed inhibitory activity and selectivity, highlighting the interactions within the S1 pocket of the enzyme. nih.gov

Interactive Table: In Silico Docking of Aminoboronic Acid Analogs

| Compound/Analog | Target Enzyme | Key Findings | ICM-Pro Score | Reference |

|---|---|---|---|---|

| Peptidic boronic acid (3b) | PfSUB1 | Boron atom forms a tetrahedral intermediate with catalytic residues. | -27 | nih.gov |

| Peptidic boronic acid (3e) | PfSUB1 | Enhanced potency due to P3 modifications. | -32 | nih.gov |

| Peptidic boronic acid (3j) | PfSUB1 | Further optimization of the peptidic scaffold. | -34 | nih.gov |

Quantum Mechanical Calculations for Reaction Mechanisms

Quantum mechanical (QM) calculations are employed to study the electronic structure and reactivity of molecules, providing detailed insights into reaction mechanisms that are not accessible through classical molecular mechanics.

For phenylalanine-4-boronic acid, an analog of (1-Amino-2-phenylethyl)boronic acid, Density Functional Theory (DFT) calculations were used to investigate its reaction with peroxynitrite. nih.gov These calculations revealed that the reaction could proceed through a minor free radical pathway, involving the formation of a PhB(OH)₂O•⁻ radical anion. nih.gov The energy barrier for the dissociation of this radical to form a phenyl radical was calculated to be very low (a few kcal/mol), suggesting a rapid and spontaneous fragmentation in aqueous media. nih.gov This type of detailed mechanistic understanding is crucial for predicting the stability and reactivity of boronic acid-based compounds in a biological environment.

Born-Oppenheimer molecular dynamics (BOMD) simulations, a type of QM-based simulation, have been used to investigate the aerobic oxidation of the α-amino boronic acid moiety in Bortezomib. growingscience.com These quantum chemical calculations demonstrated that the carbon center of the α-amino boronic acid can undergo an unexpected aerobic oxidation by molecular oxygen. growingscience.com

Molecular Dynamics Simulations of Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations are essential for assessing the stability of binding poses predicted by docking and for understanding the conformational changes that may occur upon binding.

MD simulations have been instrumental in the development of force field parameters for boron-containing compounds, which are necessary for accurate simulations. researchgate.net By parameterizing boronates, researchers can perform stable MD simulations of protein-ligand complexes, such as a benzodioxaborole compound with DNA, to validate experimental findings. researchgate.net

In studies of amino acid transporters, MD simulations have been used to refine homology models of the LAT-1 transporter. nih.gov Subsequent docking of phenylalanine and its trifluoroborate analog (Phe-BF₃) into the refined model, followed by further energy minimization and geometric optimization of the complex, provided insights into their binding modes and affinities. nih.gov These simulations suggested that boramino acids might share similar interactions with the transporters as their natural amino acid counterparts. nih.gov

Interactive Table: MD Simulation Parameters for Boron-Containing Compounds

| Force Field | Non-bond Parameter (ε) | Non-bond Parameter (r) | Reference |

|---|---|---|---|

| AMBER (MM2 values) | 0.034 kcal/mol | 1.98 Å | researchgate.net |

Structure-Based Drug Design Approaches

Structure-based drug design leverages the three-dimensional structure of a biological target to design and optimize inhibitors. For aminoboronic acids, this approach has been highly successful.

The design of inhibitors for PSA has been guided by the structure of the enzyme's active site. By creating peptidyl boronic acid inhibitors with residues that complement the S1 pocket, researchers have developed potent and selective inhibitors. nih.gov For example, replacing a phenylalanine boronic acid with a bromopropylglycine boronic acid at the P1 position was a strategy to enhance interactions with polar groups at the bottom of the S1 pocket. nih.gov

In the development of inhibitors for β-lactamases, the ability of boronic acids to mimic the transition state of serine proteases has been exploited. mdpi.com The design of β-aminoboronic acid derivatives as β-lactamase inhibitors is a testament to the power of structure-based approaches in creating novel therapeutic agents. mdpi.com The design of these compounds often involves creating a library of analogs and then using computational methods to predict their binding and efficacy before committing to synthesis. mdpi.com

Advanced Research Methodologies and Techniques

X-ray Crystallography of Enzyme-Inhibitor Co-crystals

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. In the context of enzyme inhibitors, co-crystallizing the target enzyme with the inhibitor, such as a boronic acid derivative, can reveal the precise binding mode and interactions at the active site. This information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

While specific crystallographic data for (1-Amino-2-phenylethyl)boronic acid are not widely published, studies on structurally related boronic acid inhibitors provide a clear precedent for the application of this technique. For instance, the X-ray crystallographic study of the adducts formed between subtilisin BPN' and 2-phenylethaneboronic acid has provided a model for the transition state of the catalytic reaction. nih.gov These studies have shown that a covalent bond forms between the oxygen of the catalytic serine residue (Ser-221) and the boron atom of the inhibitor. The boron atom adopts a tetrahedral geometry, with its two hydroxyl groups forming hydrogen bonds within the active site, mimicking the tetrahedral intermediate of substrate hydrolysis. nih.gov

Another relevant example is the X-ray crystal structure of human carbonic anhydrase II (hCA II) in complex with 4-acetylphenyl boronic acid, which was determined to a resolution of 2.6 Å. nih.gov This study revealed that the inhibitor binds directly in the active site, with the boronic acid moiety interacting with key residues such as His94, His119, and Thr199, as well as the catalytic zinc ion. nih.gov These findings highlight the capability of X-ray crystallography to elucidate the molecular determinants of inhibitor binding.

Table 1: Crystallographic Data for Related Boronic Acid Inhibitors

| Enzyme | Inhibitor | Resolution (Å) | Key Interactions | PDB ID |

| Subtilisin BPN' | 2-Phenylethaneboronic acid | 2.5 | Covalent bond with Ser-221; Tetrahedral coordination of boron | Not specified |

| Human Carbonic Anhydrase II | 4-Acetylphenyl boronic acid | 2.6 | Interaction with His94, His119, Thr199, and Zn²⁺ | 8IGF |

Spectroscopic Characterization of Interactions

Spectroscopic techniques are essential for characterizing the interactions between (1-Amino-2-phenylethyl)boronic acid and its target molecules in solution. These methods can provide information on binding affinity, kinetics, and the structural changes that occur upon binding.

Surface Plasmon Resonance (SPR) Spectroscopy: SPR is a real-time, label-free technique for monitoring biomolecular interactions. It has been successfully employed to study the interactions of boronic acid derivatives with glycoproteins. For example, a study utilizing 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) immobilized on a sensor surface demonstrated strong interactions with model glycoproteins. nih.govlsu.edu The data from SPR experiments can be used to determine association and dissociation rate constants, providing a detailed kinetic profile of the interaction. The study also highlighted the importance of the terminal saccharide of the glycoprotein (B1211001) in the binding interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹¹B NMR, is a valuable tool for studying the chemistry of boronic acids in solution. It can be used to monitor the reversible formation of boronate esters, which occurs when boronic acids interact with diol-containing molecules such as carbohydrates. By observing the chemical shift of the boron atom, researchers can determine the pKa of the boronic acid and study its complexation with diols at various pH values. This technique provides insights into the electronic and structural factors that govern the binding affinity and reactivity of boronic acids.

Advanced Biochemical Assays for Inhibition Kinetics

Advanced biochemical assays are crucial for quantifying the inhibitory potency of compounds like (1-Amino-2-phenylethyl)boronic acid and for elucidating their mechanism of inhibition. These assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor.

For instance, in the study of 4-acetylphenyl boronic acid as an inhibitor of human carbonic anhydrase II (hCA II), enzyme inhibition assays were performed to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. nih.gov The study found that this compound had an IC₅₀ value of 281.40 ± 2.8 μM for hCA II. nih.gov

To determine the mode of inhibition, kinetic studies are conducted by measuring the initial reaction velocities at different substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, or uncompetitive. For 4-acetylphenyl boronic acid, it was identified as a competitive inhibitor of hCA II with a Kᵢ value of 283.7 ± 0.002 μM. nih.gov

Table 2: Inhibition Kinetic Data for a Related Boronic Acid Inhibitor

| Enzyme | Inhibitor | IC₅₀ (μM) | Kᵢ (μM) | Mode of Inhibition |

| Human Carbonic Anhydrase II | 4-Acetylphenyl boronic acid | 281.40 ± 2.8 | 283.7 ± 0.002 | Competitive |

Future Directions in 1 Amino 2 Phenylethyl Boronic Acid Research

Exploration of Novel Synthetic Methodologies

The synthesis of enantiomerically pure α-aminoboronic acids like (1-Amino-2-phenylethyl)boronic acid remains a challenging yet crucial area of research. Future advancements in synthetic chemistry are expected to provide more efficient, scalable, and stereoselective routes to this and related compounds.

One promising future avenue is the refinement of asymmetric catalytic methods . While current copper-catalyzed and rhodium-catalyzed hydroboration reactions have shown success for various aminoboronic acids, future research will likely focus on developing catalysts with even higher enantioselectivity and broader substrate scope. frontiersin.orgacs.org The goal is to create methodologies that are not only high-yielding but also operationally simple and utilize readily available, non-toxic starting materials. google.com The development of automated synthesis platforms for chiral boronates could further accelerate the discovery and optimization of these synthetic routes. illinois.edu

Another area ripe for exploration is the use of biocatalysis . Enzymes, with their inherent stereoselectivity, could offer a green and highly efficient alternative to traditional chemical synthesis. Future research may involve screening for novel enzymes or engineering existing ones to catalyze the key bond-forming reactions in the synthesis of (1-Amino-2-phenylethyl)boronic acid.

Furthermore, the development of novel boron-containing building blocks will be critical. The synthesis of versatile intermediates, such as protected and activated forms of (1-Amino-2-phenylethyl)boronic acid, will facilitate its incorporation into more complex molecules, including peptides and peptidomimetics. rsc.org This will require a deeper understanding of the stability and reactivity of the C-B bond under various reaction conditions. benthamscience.com

Identification of New Enzymatic Targets

The structural similarity of (1-Amino-2-phenylethyl)boronic acid to phenylalanine makes it a prime candidate for inhibiting enzymes that recognize this amino acid. While its activity against proteases is known, a vast landscape of other potential enzymatic targets remains to be explored.

A key future direction is the systematic screening of (1-Amino-2-phenylethyl)boronic acid and its derivatives against diverse enzyme families . This could include enzymes involved in metabolic pathways, signal transduction, and epigenetic regulation. The development of high-throughput screening platforms will be instrumental in identifying novel and potent enzyme inhibitors. nih.gov

Table 1: Potential Unexplored Enzymatic Targets for (1-Amino-2-phenylethyl)boronic acid Derivatives

| Enzyme Class | Rationale for Targeting | Potential Therapeutic Area |

| Aminotransferases | These enzymes utilize amino acid substrates, and the phenylalanine-like structure of the compound could lead to competitive inhibition. | Metabolic disorders, Neurological diseases |

| Aminoacyl-tRNA Synthetases | These enzymes are responsible for attaching amino acids to their corresponding tRNAs. Inhibition could disrupt protein synthesis. | Infectious diseases, Cancer |

| Decarboxylases | Enzymes that catalyze the removal of a carboxyl group from an amino acid could be targeted. | Neurological disorders |

| Hydroxylases | Enzymes that introduce hydroxyl groups into amino acids are potential targets. | Metabolic disorders |

Moreover, the future of enzyme inhibition research with (1-Amino-2-phenylethyl)boronic acid lies in the design of next-generation inhibitors with enhanced selectivity and potency . This will involve computational modeling to understand the binding interactions at the atomic level and to guide the rational design of new derivatives. By modifying the core structure, researchers can aim to improve properties such as cell permeability and metabolic stability, making these compounds more effective as potential therapeutic agents. The exploration of different boronic acid chemotypes, moving beyond the traditional α-aminoboronic acid structure, may also lead to the discovery of inhibitors for previously untargeted enzymes. nih.gov For instance, the development of β-aminoboronic acid derivatives has already shown promise in targeting different classes of hydrolases. nih.gov

Development of Advanced Probes for Biological Systems

The ability of the boronic acid moiety to reversibly bind with diols makes (1-Amino-2-phenylethyl)boronic acid an attractive scaffold for the development of advanced biological probes. Future research in this area will focus on creating probes with improved sensitivity, selectivity, and functionality for studying complex biological processes in real-time.

A significant area of future development will be the design of fluorescent probes for specific biomolecules . By conjugating (1-Amino-2-phenylethyl)boronic acid to a fluorophore, it is possible to create sensors that report on the presence and concentration of diol-containing molecules such as carbohydrates, glycoproteins, and certain neurotransmitters like dopamine. benthamscience.comnih.gov Future work will aim to develop probes with higher quantum yields, larger Stokes shifts, and tailored binding affinities for specific targets. nih.gov The design of diboronic acid probes has already shown enhanced selectivity for glucose, and this strategy could be extended to other targets. acs.org

Table 2: Future Applications of (1-Amino-2-phenylethyl)boronic Acid-Based Probes

| Probe Type | Target Analyte | Principle of Detection | Potential Application |

| Fluorescent Probes | Glucose, Glycans, Dopamine | Change in fluorescence upon binding to the diol moiety of the analyte. | Real-time monitoring of metabolite levels in cells and tissues. |

| Affinity-Based Probes | Glycoproteins, Ribonucleic acids | Immobilized boronic acid to capture and enrich for diol-containing biomolecules. | Glycoproteomics, RNA biology research. |

| Cellular Delivery Probes | Therapeutic proteins, siRNAs | Boronic acid-mediated interaction with cell surface carbohydrates to facilitate cellular uptake. | Targeted drug delivery. |

Another exciting future direction is the use of (1-Amino-2-phenylethyl)boronic acid derivatives as tools for chemical biology . These probes could be used for activity-based protein profiling to identify and characterize new enzyme activities in complex biological samples. nih.gov Furthermore, the development of boronic acid-based materials for biosensing applications, such as the specific recognition of bacteria or cancer cells, represents a promising frontier. mdpi.com The ability to functionalize nanoparticles and other materials with these boronic acid derivatives will open up new possibilities for diagnostics and targeted therapies. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing (1-Amino-2-phenylethyl)boronic acid in peptide libraries?

- Methodology : Use matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) with derivatization to mitigate boronic acid trimerization. Derivatize using 2,5-dihydroxybenzoic acid (DHB) for on-plate esterification, which stabilizes the boronic acid moiety and enables sequencing of branched peptides . For impurity analysis, LC-MS/MS in MRM mode provides high sensitivity (detection limits <1 ppm) without derivatization .

Q. How does the boronic acid group interact with diol-containing biomolecules under physiological conditions?

- Methodology : Study binding kinetics using stopped-flow fluorescence assays to measure association/dissociation rates (e.g., kon values for sugars: D-fructose > D-tagatose > D-mannose > D-glucose) . Thermodynamic affinity can be assessed via isothermal titration calorimetry (ITC), while structural insights are obtained through boron NMR or X-ray crystallography .

Q. What synthetic strategies are effective for integrating boronic acids into heterocyclic scaffolds?

- Methodology : Utilize one-step Suzuki-Miyaura cross-coupling for aryl-heterocycle functionalization. Optimize reaction conditions (e.g., Pd catalysts, base selection) to preserve boronic acid stability. Post-synthetic modifications, such as pinacol ester protection, enhance yield and purity .

Advanced Research Questions

Q. How can researchers resolve data inconsistencies caused by boroxine formation during mass spectrometry?

- Methodology : Derivatize boronic acids with pinacol or diol reagents to prevent trimerization. For peptides, use DHB as both matrix and derivatizing agent to enable direct MALDI-MS analysis without dehydration artifacts . Validate results with collision-induced dissociation (CID) MS/MS to confirm sequence integrity .

Q. What experimental designs minimize non-specific interactions in glycoprotein binding studies?

- Methodology : Immobilize boronic acids (e.g., 4-[(2-aminoethyl)carbamoyl]phenylboronic acid) on carboxymethyl dextran surfaces to reduce secondary interactions. Adjust buffer pH and ionic strength (e.g., borate buffer at pH 8.5) to enhance selectivity for terminal saccharides . Combine with surface plasmon resonance (SPR) for real-time binding kinetics analysis .

Q. How do electronic and steric effects influence the anticancer activity of boronic acid-containing compounds?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., fluorophenyl, thiophene) and testing against cancer cell lines (e.g., glioblastoma). Use proteasome inhibition assays to evaluate mechanism-specific activity. Cross-reference with computational docking to identify binding motifs .

Key Methodological Recommendations

- For kinetic studies , prioritize stopped-flow assays over equilibrium measurements to capture rapid boronic acid-diol binding .

- In drug discovery , leverage boronic acids as proteasome inhibitors or bioisosteres for carboxyl groups, guided by X-ray co-crystallography .

- Address sensor interference in glycoprotein studies by optimizing buffer systems (e.g., 10 mM HEPES, pH 7.4) to suppress non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.